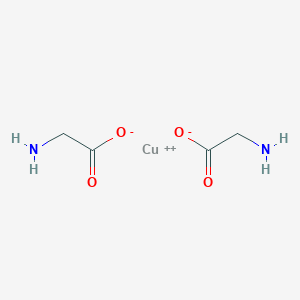
Bis(2-aminoacetoxy)copper
Cat. No. B075891
Key on ui cas rn:
13479-54-4
M. Wt: 213.68 g/mol
InChI Key: WGVOPTNBABZITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06670494B1
Procedure details


The copper hydroxide precipitate was then placed into a beaker provided with a reflux condenser and 15 grams (0.2 Mole) of glycine was added. 100 ml of ethanol was thereafter added and the mixture stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled and filtered yielding 21.2 grams of copper glycinate in the form of a fine blue powder.



Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Cu+2:2].[OH-].[NH2:4][CH2:5][C:6]([OH:8])=[O:7]>C(O)C>[NH2:4][CH2:5][C:6]([O-:8])=[O:7].[Cu+2:2].[NH2:4][CH2:5][C:6]([O-:8])=[O:7] |f:0.1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Cu+2].[OH-]
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(=O)[O-].[Cu+2].NCC(=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
